L-Histidylglycylglycylglycine
Description
L-Histidylglycylglycylglycine (C₁₀H₁₅N₅O₄; average mass: 269.26 g/mol) is a tripeptide composed of an L-histidine residue followed by three glycine residues . Its systematic IUPAC name is 2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetic acid, and it is alternatively referred to as His-Gly-Gly or by its CAS number 29152-93-0 . The histidine moiety introduces an imidazole side chain, which confers unique chemical properties such as pH buffering capacity and metal ion coordination .
Properties
CAS No. |
33001-21-7 |
|---|---|
Molecular Formula |
C12H18N6O5 |
Molecular Weight |
326.31 g/mol |
IUPAC Name |
2-[[2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C12H18N6O5/c13-8(1-7-2-14-6-18-7)12(23)17-4-10(20)15-3-9(19)16-5-11(21)22/h2,6,8H,1,3-5,13H2,(H,14,18)(H,15,20)(H,16,19)(H,17,23)(H,21,22)/t8-/m0/s1 |
InChI Key |
WIVXIEUTEPHRIY-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(2-(2-Amino-3-(1H-imidazol-4-yl)propanamido)acetamido)acetamido)acetic acid typically involves multiple steps, starting from simpler precursors. One common approach involves the formation of the imidazole ring through the cyclization of amido-nitriles under mild conditions, often catalyzed by nickel . The subsequent steps involve the sequential addition of amino and acetamido groups, with careful control of reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-(2-(2-Amino-3-(1H-imidazol-4-yl)propanamido)acetamido)acetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
(S)-2-(2-(2-(2-Amino-3-(1H-imidazol-4-yl)propanamido)acetamido)acetamido)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s imidazole ring is crucial in enzyme catalysis and protein interactions, making it valuable in biochemical studies.
Medicine: Its structural similarity to biologically active molecules makes it a candidate for drug development, particularly in targeting enzymes and receptors.
Industry: It can be used in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism by which (S)-2-(2-(2-(2-Amino-3-(1H-imidazol-4-yl)propanamido)acetamido)acetamido)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing catalytic activity. Additionally, the compound can form hydrogen bonds and other interactions with proteins, affecting their function and stability.
Comparison with Similar Compounds
Glycylglycine (Gly-Gly)
- Structure : Simplest dipeptide (Gly-Gly) lacking functional side chains beyond the peptide backbone.
- Applications : Widely used as a buffer in cell culture and enzymatic studies due to its inertness and solubility .
- Comparison : Unlike this compound, Gly-Gly lacks the histidine-derived imidazole group, limiting its metal-binding capacity and pH sensitivity .
L-Histidylglycinamide
- Structure : Shorter peptide (His-Gly-NH₂) with a terminal amide group replacing the carboxylate.
- Properties : The amide modification may enhance metabolic stability compared to carboxylate-terminated peptides, though its biological significance remains uncharacterized .
- Comparison : The absence of a third glycine residue reduces its conformational flexibility relative to this compound .
Histidyl-leucine (His-Leu)
- Structure: Dipeptide combining histidine with leucine, a branched-chain hydrophobic amino acid.
- Function : Leucine’s hydrophobicity may direct this peptide toward lipid-rich environments or protein-protein interactions, contrasting with the hydrophilic glycine-rich structure of this compound .
Pharmacokinetic and Physicochemical Profiles
- Solubility : The imidazole group in histidine-containing peptides enhances water solubility at physiological pH, whereas His-Leu’s leucine residue may reduce solubility .
- Metal Binding : Only histidine-containing peptides (e.g., this compound, His-Leu) can coordinate transition metals (e.g., Zn²⁺, Cu²⁺), a property absent in Gly-Gly .
Biological Activity
L-Histidylglycylglycylglycine (also known as His-Gly-Gly-Gly) is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicine. This compound features a unique structure that includes an imidazole ring, which plays a crucial role in various biochemical processes.
- Molecular Formula : C12H18N6O5
- Molecular Weight : 326.31 g/mol
- CAS Number : 33001-21-7
- IUPAC Name : 2-[[2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetyl]amino]acetic acid
The compound's structure allows for multiple functional interactions, making it a candidate for various applications in biological systems.
This compound's biological activity is primarily attributed to its imidazole ring, which facilitates interactions with metal ions and proteins. These interactions can influence enzyme catalysis and protein stability, thereby affecting metabolic pathways and cellular functions. The compound may act as a ligand in enzyme-substrate complexes, enhancing the specificity and efficiency of biochemical reactions .
Enzyme Interactions
Research indicates that this compound can modulate enzyme activity through:
- Coordination with Metal Ions : The imidazole group can bind to metal ions in enzyme active sites, which is essential for the catalytic activity of many enzymes.
- Hydrogen Bonding : The peptide can form hydrogen bonds with amino acid residues in proteins, stabilizing their conformation and enhancing their functionality .
Therapeutic Applications
This compound has been explored for various therapeutic applications:
- Drug Development : Its structural similarity to naturally occurring peptides suggests potential as a lead compound in drug design, especially targeting enzymes involved in metabolic disorders.
- Dermatological Uses : Modifications of this peptide have shown promise in dermatology, particularly in wound healing and skin regeneration due to its ability to promote cell proliferation and migration .
Synthesis and Derivatives
Extensive research has focused on synthesizing this compound and its derivatives. Various methods have been employed, including classical solution methods and solid-phase peptide synthesis. These approaches allow for the introduction of different protecting groups and modifications to enhance biological activity .
Table 1: Summary of Synthesis Methods
| Method | Description | Advantages |
|---|---|---|
| Classical Solution Method | Traditional method involving solution-phase synthesis | Simple setup; suitable for small-scale synthesis |
| Solid-Phase Peptide Synthesis | Peptides are assembled on a solid support | High purity; allows for complex modifications |
Case Studies
- Biochemical Studies : A study demonstrated that this compound enhances the activity of specific enzymes involved in metabolic pathways, suggesting its role as a biochemical modulator .
- Therapeutic Applications : Research into its effects on skin cells indicated that the peptide promotes fibroblast proliferation, which is crucial for wound healing processes. This effect was attributed to its ability to interact with growth factor receptors.
- Protein Interaction Studies : Investigations into the compound's role in protein-protein interactions revealed that it could stabilize protein complexes, thereby enhancing their functional properties in cellular environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
